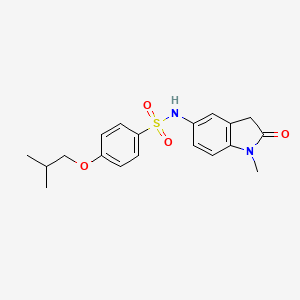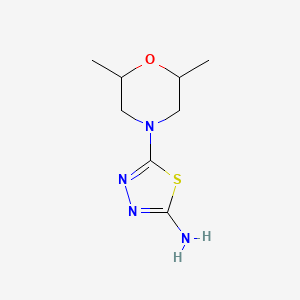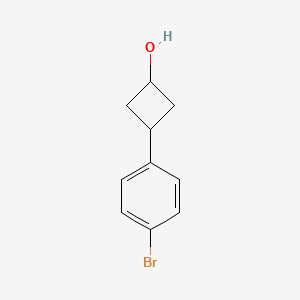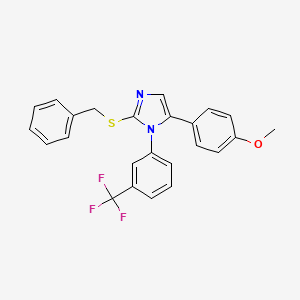
4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound. It is an indole derivative, which is a class of compounds known for their diverse biological activities . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
The synthesis of indole derivatives, including “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, involves the design and creation of novel molecules . These compounds are often designed based on the structural features of known bioactive molecules . For example, some indole derivatives were designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .
Molecular Structure Analysis
Indole is a heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compound . For example, some indole derivatives have shown inhibitory activity against influenza A .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary depending on the specific compound. Indole itself is a crystalline colorless compound with a specific odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory effects . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . For example, 2, 4-disubstituted furo [3,2-b] indole derivatives have been synthesized and evaluated for anticancer activity .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV properties . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant effects . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown potential in the treatment of microbial infections . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antimicrobial agent.
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular properties . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic effects . This suggests that “4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of diabetes.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway modulations would depend on the specific biological activity being modulated.
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could potentially include modulation of cellular processes related to inflammation, viral replication, cancer cell proliferation, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13(2)12-25-16-5-7-17(8-6-16)26(23,24)20-15-4-9-18-14(10-15)11-19(22)21(18)3/h4-10,13,20H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHIMDJGQUZVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2469889.png)


![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)
